![molecular formula C15H22N2O4S B4445927 2-methoxy-N-methyl-5-[(3-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B4445927.png)
2-methoxy-N-methyl-5-[(3-methyl-1-piperidinyl)sulfonyl]benzamide
Descripción general
Descripción
2-methoxy-N-methyl-5-[(3-methyl-1-piperidinyl)sulfonyl]benzamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various cancers, autoimmune disorders, and inflammatory diseases. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials.
Mecanismo De Acción
2-methoxy-N-methyl-5-[(3-methyl-1-piperidinyl)sulfonyl]benzamide works by inhibiting several key signaling pathways involved in the growth and survival of cancer cells and immune cells. Specifically, it targets the Bruton's tyrosine kinase (BTK) pathway, which plays a critical role in the development and progression of many cancers and autoimmune disorders.
Biochemical and Physiological Effects:
Studies have shown that 2-methoxy-N-methyl-5-[(3-methyl-1-piperidinyl)sulfonyl]benzamide effectively inhibits BTK activity in cancer and immune cells, leading to decreased cell proliferation and increased cell death. It also reduces the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of autoimmune disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-methoxy-N-methyl-5-[(3-methyl-1-piperidinyl)sulfonyl]benzamide is its specificity for BTK, which reduces the risk of off-target effects and toxicity. However, its efficacy may be limited by the development of resistance in cancer cells and the potential for adverse effects on normal immune function.
Direcciones Futuras
There are several potential future directions for the development and use of 2-methoxy-N-methyl-5-[(3-methyl-1-piperidinyl)sulfonyl]benzamide. These include:
1. Combination therapy: 2-methoxy-N-methyl-5-[(3-methyl-1-piperidinyl)sulfonyl]benzamide may be used in combination with other drugs to enhance its efficacy and reduce the risk of resistance.
2. Biomarker identification: Biomarkers may be identified to predict response to 2-methoxy-N-methyl-5-[(3-methyl-1-piperidinyl)sulfonyl]benzamide and monitor treatment efficacy.
3. Clinical trials: Further clinical trials are needed to evaluate the safety and efficacy of 2-methoxy-N-methyl-5-[(3-methyl-1-piperidinyl)sulfonyl]benzamide in different types of cancers and autoimmune disorders.
4. Mechanism of resistance: The mechanism of resistance to 2-methoxy-N-methyl-5-[(3-methyl-1-piperidinyl)sulfonyl]benzamide may be studied to develop strategies to overcome it.
5. Alternative targets: Alternative targets for 2-methoxy-N-methyl-5-[(3-methyl-1-piperidinyl)sulfonyl]benzamide may be identified to expand its therapeutic potential beyond BTK inhibition.
In conclusion, 2-methoxy-N-methyl-5-[(3-methyl-1-piperidinyl)sulfonyl]benzamide is a promising small molecule inhibitor that has shown potential for the treatment of various cancers and autoimmune disorders. Further research is needed to fully understand its mechanism of action, efficacy, and safety, as well as to identify biomarkers and alternative targets for its use.
Aplicaciones Científicas De Investigación
2-methoxy-N-methyl-5-[(3-methyl-1-piperidinyl)sulfonyl]benzamide has been extensively studied for its potential use in the treatment of various cancers, including lymphoma, leukemia, and multiple myeloma. It has also shown promising results in the treatment of autoimmune disorders, such as rheumatoid arthritis and lupus.
Propiedades
IUPAC Name |
2-methoxy-N-methyl-5-(3-methylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-11-5-4-8-17(10-11)22(19,20)12-6-7-14(21-3)13(9-12)15(18)16-2/h6-7,9,11H,4-5,8,10H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVIUSENRJHZFAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-methyl-5-oxo-N-(2-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4445846.png)
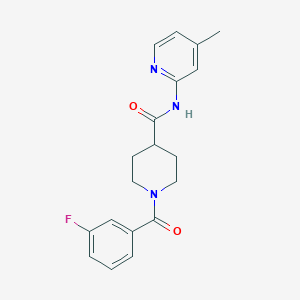
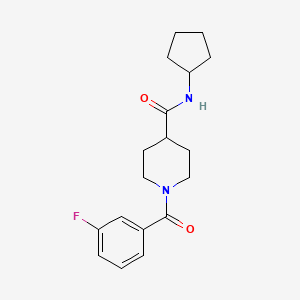
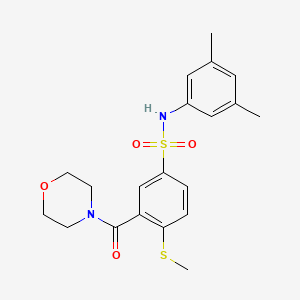
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(propylsulfonyl)benzamide](/img/structure/B4445861.png)
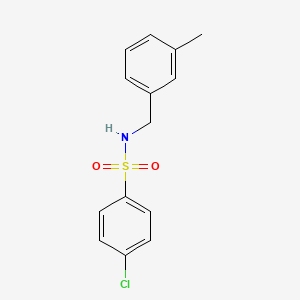
![N-(3-ethoxyphenyl)-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4445872.png)
![N-[3-chloro-5-methoxy-4-(pyridin-3-ylmethoxy)benzyl]propan-2-amine hydrochloride](/img/structure/B4445878.png)
![N-(2-ethoxyphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4445896.png)
![N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B4445901.png)
![4-bromo-N-[2-(4-methyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B4445904.png)
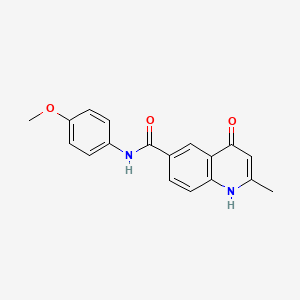
![3-(4-methylphenyl)-6-(1-pyrrolidinylcarbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4445918.png)
![1-[2-(propylsulfonyl)benzoyl]indoline](/img/structure/B4445931.png)